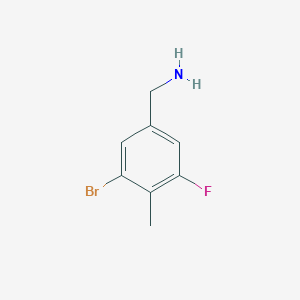

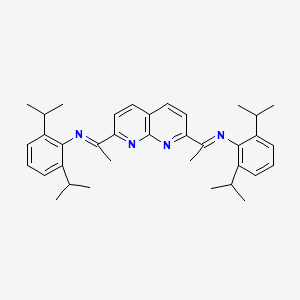

![molecular formula C42H60N24O12 B12852424 Dodecamethylbambus[6]uril](/img/structure/B12852424.png)

Dodecamethylbambus[6]uril

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

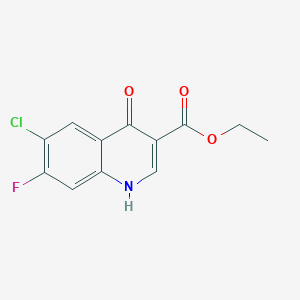

Dodecamethylbambus6uril is a macrocyclic compound composed of six glycoluril units connected by methylene bridges. This compound is known for its high affinity for anions, making it a significant subject of study in supramolecular chemistry. The structure of dodecamethylbambus6uril allows it to form stable complexes with various anions, which has implications in fields ranging from environmental science to materials chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dodecamethylbambus6uril involves the condensation of 2,4-dimethylglycoluril units with formaldehyde under acidic conditions. The reaction typically proceeds through a stepwise assembly of the glycoluril units, forming a macrocyclic structure. The reaction conditions often include the use of solvents like methanol or chloroform to facilitate the formation of the macrocycle .

Industrial Production Methods: While the industrial production methods for dodecamethylbambus6uril are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Dodecamethylbambus6uril primarily undergoes complexation reactions with anions. It forms stable complexes with halide ions (e.g., chloride, bromide, iodide) and other anions like perchlorate and hexafluorophosphate .

Common Reagents and Conditions: The complexation reactions typically occur in organic solvents such as chloroform or methanol. The presence of the anion in the solution facilitates the formation of the complex, which is stabilized by hydrogen bonding interactions between the anion and the methine hydrogen atoms of the glycoluril units .

Major Products: The major products of these reactions are the anionic complexes of dodecamethylbambus6uril, such as dodecamethylbambus6uril-chloride, dodecamethylbambus6uril-bromide, and dodecamethylbambus6uril-iodide .

Applications De Recherche Scientifique

Dodecamethylbambus6uril has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which dodecamethylbambus6uril exerts its effects is primarily through the formation of hydrogen bonds with anions. The methine hydrogen atoms on the glycoluril units interact with the anions, stabilizing them within the macrocyclic cavity. This interaction is facilitated by the unique conformation of the glycoluril units, which creates a positive charge density region at the center of the cavity .

Comparaison Avec Des Composés Similaires

- Dodecabenzylbambus6uril: Similar to dodecamethylbambus6uril but with benzyl groups instead of methyl groups. It has different solubility properties and forms complexes with a broader range of anions .

- Biotin 6uril: Another macrocyclic compound with high affinity for anions, used in similar applications .

- Hemicucurbiturils: These compounds also bind anions but have different structural features and binding properties compared to bambus6urils .

Uniqueness: Dodecamethylbambus6uril is unique due to its high selectivity and affinity for anions, particularly halides. Its ability to form stable complexes in various solvents and its structural flexibility make it a valuable tool in supramolecular chemistry and related fields .

Propriétés

Formule moléculaire |

C42H60N24O12 |

|---|---|

Poids moléculaire |

1093.1 g/mol |

Nom IUPAC |

(4S,8R,12S,16R,20S,24R,28S,32R,36S,40R,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |

InChI |

InChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3/t19-,20+,21+,22-,23-,24+,25+,26-,27-,28+,29+,30- |

Clé InChI |

NWWBPKVPRVOAOB-JHBMUIHZSA-N |

SMILES isomérique |

CN1[C@H]2[C@@H](N(C1=O)C)N3CN4[C@@H]5[C@@H](N(C(=O)N5C)C)N(C4=O)CN6[C@@H]7[C@@H](N(C(=O)N7C)C)N(C6=O)CN8[C@@H]9[C@@H](N(C(=O)N9C)C)N(C8=O)CN1[C@@H]4[C@@H](N(C(=O)N4C)C)N(C1=O)CN1[C@@H]4[C@@H](N(C(=O)N4C)C)N(C1=O)CN2C3=O |

SMILES canonique |

CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one](/img/structure/B12852373.png)

![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)

![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)

![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)

![4-Chloro-N-[1-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12852416.png)